

Isolongifolene NMR spectroscopy data

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Compound Focus: Isolongifolene

CAS No.: 1135-66-6

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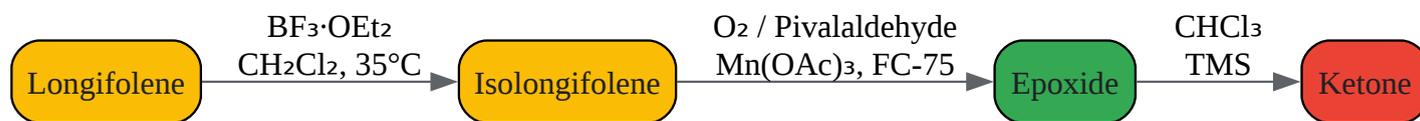
NMR Spectroscopy Data

The table below summarizes the key NMR data found in the literature for **isolongifolene** epoxide and its rearrangement ketones.

Compound Name	Type of NMR Data	Key NMR Characteristics and Chemical Shifts
Isolongifolene β -epoxide (3) [1]	(^1H) NMR	H-7 proton: δ 3.15 (dd, $J = 2.2, 2.9$ Hz). This specific signal identifies the β -epoxide.
Ketone 4 [1]	(^1H) and (^{13}C) NMR	Full (^1H) and (^{13}C) NMR spectra assigned with nOe experiments. Key nOe: Irradiation of H-7 showed nOe effects on Me-11a and Me-12a.
Ketone 5 [1]	(^1H) and (^{13}C) NMR	Full (^1H) and (^{13}C) NMR spectra assigned. Key nOe: Irradiation of H-7 showed nOe effects on Me-11b and Me-12b.

Experimental Context and Workflow

The NMR data was generated within specific synthetic and rearrangement studies. The following diagram outlines the general chemical workflow.



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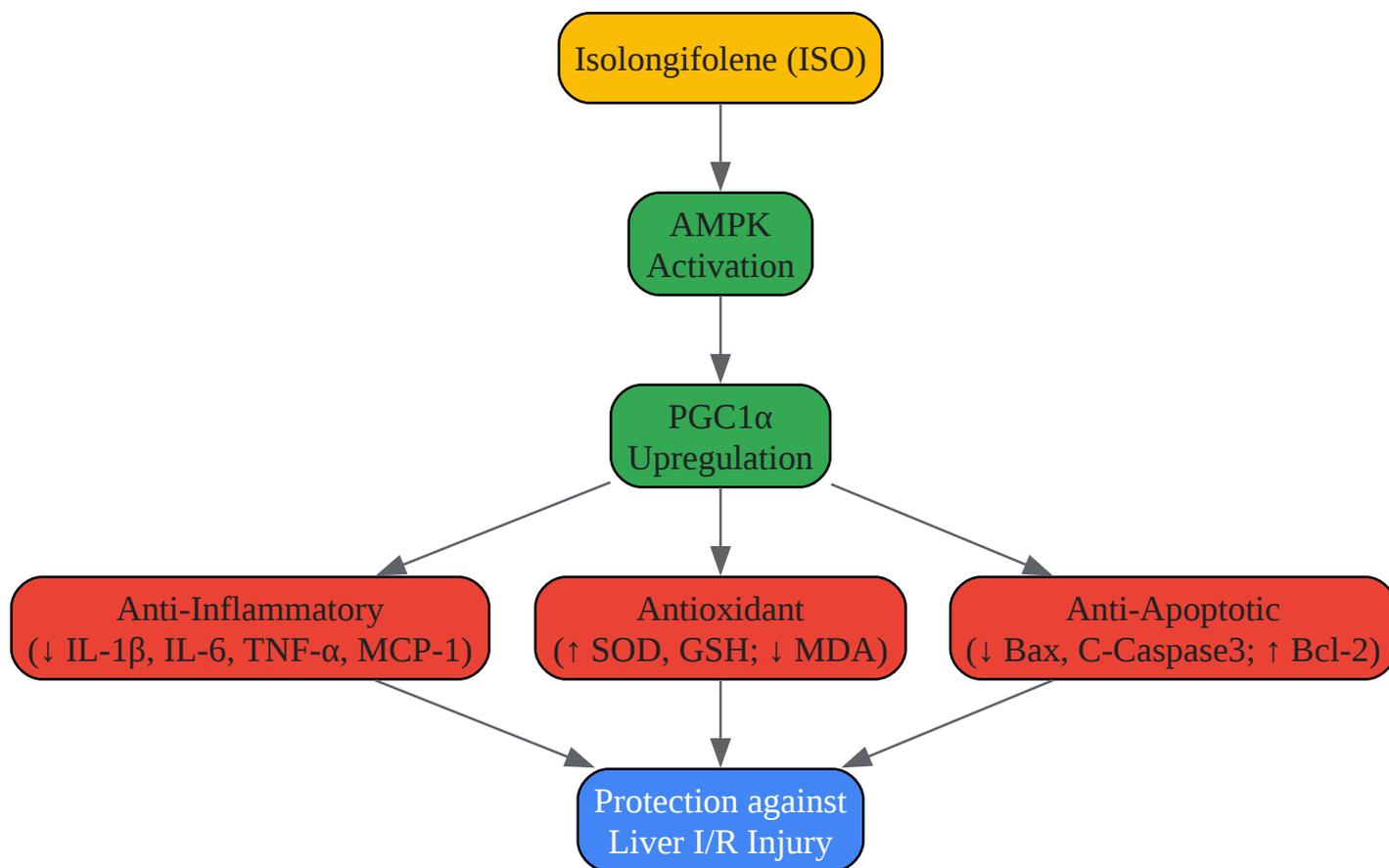
Figure 1: Synthesis and rearrangement pathway from **isolongifolene** to ketone [1]

Detailed Experimental Protocols

- **Synthesis of Isolongifolene (2):** A stirred solution of longifolene (20.4 g, 0.1 mol) in dry CH₂Cl₂ (20 ml) was treated with BF₃·OEt₂ (0.5 ml) and stirred for 8 hours at 35°C. The mixture was worked up with aqueous NaHCO₃, extracted with CH₂Cl₂, washed with brine, dried (MgSO₄), and concentrated. Bulb-to-bulb distillation yielded **isolongifolene** as a colorless oil (18.6 g, 91%) [1].
- **Epoxidation to Isolongifolene β-epoxide (3):** **Isolongifolene** (1 equivalent) was reacted with oxygen/pivalaldehyde (3 equivalents) in perfluoro-2-butyltetrahydrofuran (FC-75) using Mn(OAc)₃·2H₂O (4 mol%) as a catalyst. This neutral epoxidation condition is mild and avoids acid-catalyzed rearrangement, yielding the β-epoxide as the sole product [1].
- **Rearrangement to Ketone 4:** The β-epoxide rearranged into ketone 4 in a solution of CDCl₃. Preparatively, the isomerization was faster in CHCl₃ with one equivalent of TMS, leading to a quantitative conversion [1].

Bioactivity and Signaling Pathway

Recent research indicates that **isolongifolene** possesses protective biological activity. The following diagram illustrates the mechanism by which it alleviates liver injury.



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Figure 2: **Isolongifolene** activates AMPK-PGC1α signaling to mediate protective effects [2]

- **Experimental Evidence:** In a mouse model of liver ischemia/reperfusion (I/R) injury, pretreatment with **isolongifolene** reduced markers of liver damage (ALT, AST), inflammation (IL-1β, IL-6, MCP-1, TNF-α), and oxidative stress (MDA), while increasing antioxidants (SOD, GSH). It also suppressed apoptosis by modulating Bax, Bcl-2, and cleaved Caspase-3 [2].
- **Pathway Confirmation:** The use of the AMPK inhibitor Compound C significantly weakened these protective effects, confirming the central role of the AMPK-PGC1α signaling pathway [2].

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References

1. a convenient synthesis of isolongifolene epoxide and its ... [sciencedirect.com]
2. Isolongifolene alleviates liver ischemia/reperfusion injury ... [pubmed.ncbi.nlm.nih.gov]

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